Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
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Overview
Description
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound with the molecular formula C23H31ISi . This compound is notable for its unique structure, which includes an iodine-substituted naphthalene ring and a butynyl group attached to a silicon atom. Organosilanes like this one are widely used in various fields due to their versatile chemical properties.
Preparation Methods
The synthesis of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- typically involves the dihydrosilylation of terminal alkynes . This process can be catalyzed by borane or transition metals such as cobalt and iron . The reaction conditions often include the use of specific silane combinations to achieve the desired chemoselectivity. Industrial production methods may involve large-scale synthesis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes . This interaction is crucial in applications such as surface modification and drug delivery .
Comparison with Similar Compounds
Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- can be compared with other similar organosilicon compounds, such as:
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Vinylsilanes: Used in the synthesis of polymers and as intermediates in organic synthesis.
Geminal bis(silanes): Known for their versatile synthetic utilities and structural properties. The uniqueness of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- lies in its specific structure, which imparts distinct reactivity and applications compared to other organosilanes.
Properties
CAS No. |
223596-91-6 |
---|---|
Molecular Formula |
C23H31ISi |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-(1-iodonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31ISi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3 |
InChI Key |
MXGUPCJDMOBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)I)(C(C)C)C(C)C |
Origin of Product |
United States |
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